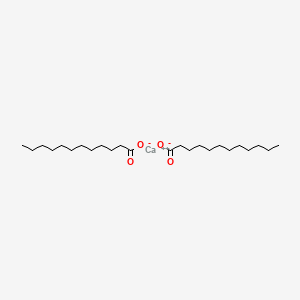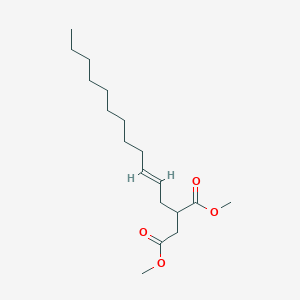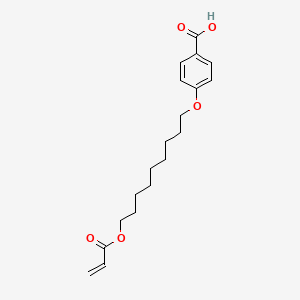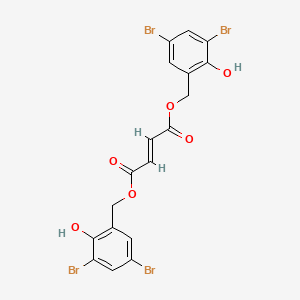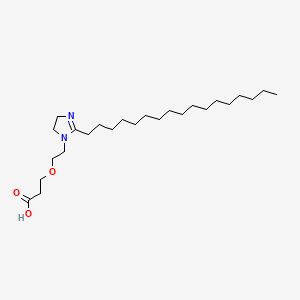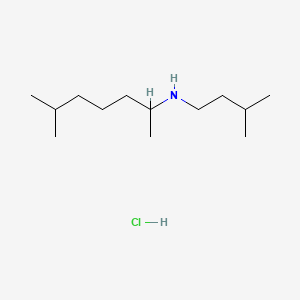
Isopentyl(1,5-dimethylhexyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopentyl (1,5-dimethylhexyl)ammonium chloride is a heterocyclic organic compound with the molecular formula C13H30ClN and a molecular weight of 235.837 g/mol . It is also known by its IUPAC name, 6-methyl-N-(3-methylbutyl)heptan-2-amine hydrochloride . This compound is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl (1,5-dimethylhexyl)ammonium chloride typically involves the reaction of isopentylamine with 1,5-dimethylhexyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of isopentyl (1,5-dimethylhexyl)ammonium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Isopentyl (1,5-dimethylhexyl)ammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually primary or secondary amines.
Substitution: The major products are substituted ammonium salts.
Scientific Research Applications
Isopentyl (1,5-dimethylhexyl)ammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an inhibitor of specific enzymes, such as leucine aminotransferase.
Medicine: Explored for its potential therapeutic effects, including antitubercular activity.
Mechanism of Action
The mechanism of action of isopentyl (1,5-dimethylhexyl)ammonium chloride involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit leucine aminotransferase by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site . This inhibition can lead to various biochemical effects, depending on the pathway involved .
Comparison with Similar Compounds
Similar Compounds
- Octamylamine hydrochloride
- 6-methyl-N-(3-methylbutyl)heptan-2-amine hydrochloride
Uniqueness
Isopentyl (1,5-dimethylhexyl)ammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
5964-56-7 |
|---|---|
Molecular Formula |
C13H30ClN |
Molecular Weight |
235.84 g/mol |
IUPAC Name |
6-methyl-N-(3-methylbutyl)heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H29N.ClH/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;/h11-14H,6-10H2,1-5H3;1H |
InChI Key |
LOUVMIYRBQFBQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NCCC(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


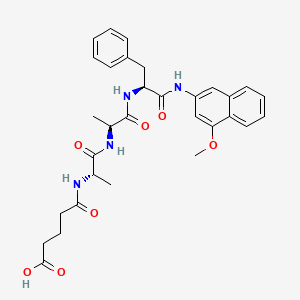



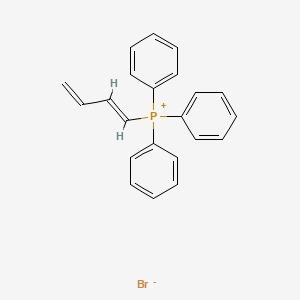
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-](/img/structure/B13835035.png)


